molecular formula C10H10BrNO4S B15094943 4-Bromo-3-(cyclopropylsulfamoyl)benzoic acid

4-Bromo-3-(cyclopropylsulfamoyl)benzoic acid

Cat. No.: B15094943
M. Wt: 320.16 g/mol
InChI Key: BNAAHXGJGJRWNA-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclopropylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 4-position and a cyclopropylsulfamoyl group at the 3-position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclopropylsulfamoyl)benzoic acid typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclopropylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Bromo-3-(cyclopropylsulfamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclopropylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The cyclopropylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also play a role in the compound’s binding affinity and specificity. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

4-Bromo-3-(cyclopropylsulfamoyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrNO4S

Molecular Weight

320.16 g/mol

IUPAC Name

4-bromo-3-(cyclopropylsulfamoyl)benzoic acid

InChI

InChI=1S/C10H10BrNO4S/c11-8-4-1-6(10(13)14)5-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14)

InChI Key

BNAAHXGJGJRWNA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br

Origin of Product

United States

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